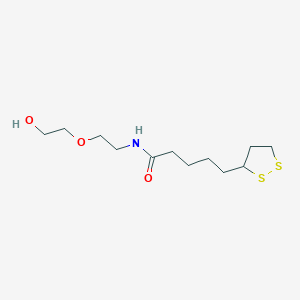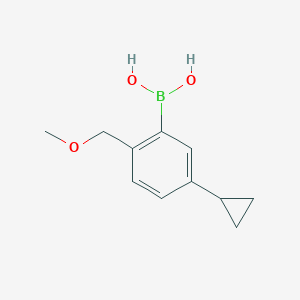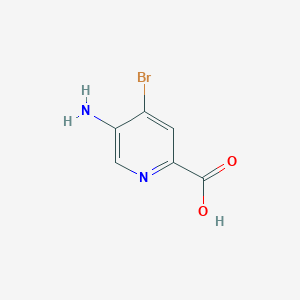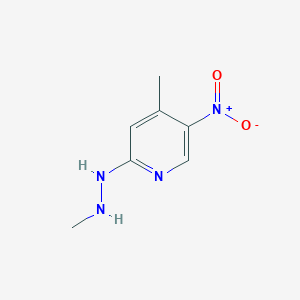
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide is a compound that features a dithiolane ring, a hydroxyethoxy group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring to form thiols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted compounds from nucleophilic substitution.
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide involves its interaction with molecular targets through its dithiolane ring and hydroxyethoxy group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiolane-containing molecules and hydroxyethoxy-substituted amides. Examples include:
- 5-(1,2-Dithiolan-3-yl)pentanamide
- N-(2-(2-hydroxyethoxy)ethyl)pentanamide
Uniqueness
The uniqueness of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide lies in its combination of a dithiolane ring and a hydroxyethoxy group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H23NO3S2 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C12H23NO3S2/c14-7-9-16-8-6-13-12(15)4-2-1-3-11-5-10-17-18-11/h11,14H,1-10H2,(H,13,15) |
InChI Key |
KDBSHANLYVNHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)

![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)



![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
